molecular formula C18H21F4N3O2S B2989890 N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034331-68-3

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2989890
CAS No.: 2034331-68-3
M. Wt: 419.44
InChI Key: PLNMJLRNNOOINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a methanesulfonamide core substituted with a cyclopentyl group, a 2-fluorophenyl moiety, and a pyrazole ring bearing a trifluoromethyl group. The compound’s design integrates pharmacophores commonly associated with enhanced metabolic stability, lipophilicity, and target binding. The trifluoromethyl pyrazole moiety is notable for its electron-withdrawing properties and resistance to oxidative metabolism, while the fluorophenyl group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-cyclopentyl-1-(2-fluorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F4N3O2S/c19-16-8-4-1-5-14(16)13-28(26,27)25(15-6-2-3-7-15)12-11-24-10-9-17(23-24)18(20,21)22/h1,4-5,8-10,15H,2-3,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNMJLRNNOOINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has a complex structure characterized by:

  • A cyclopentyl group
  • A 2-fluorophenyl moiety
  • A trifluoromethyl-substituted pyrazole

This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and hydrophobic regions.

Research indicates that sulfonamide derivatives can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides traditionally function by inhibiting bacterial folate synthesis. This mechanism may extend to the compound , potentially affecting both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some studies have suggested that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Certain sulfonamide derivatives have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The compound's pharmacological profile may include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways, the compound could alter physiological responses.
  • Cell Signaling Modulation : The presence of the trifluoromethyl group may enhance interactions with receptors or signaling molecules, leading to altered cellular responses.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various sulfonamide derivatives, N-cyclopentyl derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide Methanesulfonamide Cyclopentyl, 2-fluorophenyl, trifluoromethyl pyrazole ~463.4* Hypothesized anti-inflammatory, anticancer
Celecoxib Derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides) Benzenesulfonamide Methylphenyl, trifluoromethyl pyrazole, thiazolidinone ~380–420 Anti-inflammatory, antiviral
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Acetamide Cyclopropyl, trifluoromethyl pyrazole, 2-fluorophenyl ~327.3 Undisclosed (structural analog)
7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Benzimidazole-sulfonamide Methanesulfonamide, trifluoromethyl phenyl ~427.4 Antimicrobial, anticancer

*Estimated based on structural formula.

Pharmacological and Physicochemical Properties

  • Trifluoromethyl Pyrazole Moieties: The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Celecoxib derivatives () demonstrate potent COX-2 inhibition (IC₅₀ < 50 nM), suggesting the target compound may share similar target affinity due to analogous structural motifs .
  • Fluorophenyl vs. Methylphenyl : The 2-fluorophenyl group in the target compound may improve binding specificity compared to Celecoxib’s 4-methylphenyl group, as fluorine’s electronegativity enhances dipole interactions. However, this substitution could reduce solubility .
  • Cyclopentyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.